molecular formula C16H15ClN4O2S B2363299 ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893914-91-5

ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No. B2363299
CAS RN: 893914-91-5
M. Wt: 362.83
InChI Key: UIWPAJNHYLTDKX-UHFFFAOYSA-N
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Description

The compound “ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl) methyl]thio}-6-methylpyrimidines from pyrimidine–benzimidazole combination .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as 1H-NMR, 13C-NMR, and HRMS . These techniques help to confirm the structure of the synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve one-pot multicomponent reactions . For example, one study reported the use of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile to yield the corresponding derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .

Scientific Research Applications

Antiviral Activity

Compounds with a pyrazolo[3,4-d]pyrimidin scaffold, similar to ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, have been investigated for their antiviral properties. For instance, derivatives of indole, which share structural similarities with pyrazolo[3,4-d]pyrimidin, have shown inhibitory activity against influenza A and other viruses .

Anti-Inflammatory Properties

The anti-inflammatory potential of indole derivatives, which are structurally related to the compound , has been documented. These compounds can modulate inflammatory pathways, suggesting that ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate may also possess similar properties .

Anticancer Applications

Indole derivatives, which are analogous to the pyrazolo[3,4-d]pyrimidin core, have been found to exhibit anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation, indicating a potential application for ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate in cancer research .

Antimicrobial Effects

The antimicrobial activity of indole derivatives has been explored, with findings showing effectiveness against a range of bacterial and fungal pathogens. This suggests that ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate could be developed as an antimicrobial agent .

Antitubercular Activity

Pyrazolo[3,4-d]pyrimidin derivatives have been studied for their antitubercular activity. Research indicates that these compounds can be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antidiabetic Potential

Indole derivatives have shown promise in the treatment of diabetes by modulating blood glucose levels. Given the structural similarities, ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate may also have applications in managing diabetes .

Antimalarial Properties

The fight against malaria has seen the use of indole derivatives as potent antimalarial agents. Their ability to inhibit the growth of Plasmodium species suggests that related compounds like ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate could be explored for antimalarial therapies .

Anticholinesterase Activity

Indole derivatives have been identified as potential anticholinesterase agents, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. This opens up another avenue of research for ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate in the field of neurology .

Safety and Hazards

While specific safety and hazard information for “ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For instance, similar compounds have been noted to cause eye and skin irritation .

Future Directions

The future directions in the research of similar compounds involve the design of new selective, effective, and safe therapeutic agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPAJNHYLTDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

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